molecular formula C15H14N2O2S B369081 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole CAS No. 325810-52-4

1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole

Cat. No.: B369081
CAS No.: 325810-52-4
M. Wt: 286.4g/mol
InChI Key: YMYLBGNWDUXSMG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole is a synthetic benzimidazole derivative of significant interest in medicinal and organic chemistry research. The compound features a benzimidazole core, a privileged scaffold in drug discovery, which is functionalized at the N-1 position with a 2,4-dimethylbenzenesulfonyl group . This structural motif is analogous to that found in other sulfonylated benzimidazoles, which have been synthesized and characterized via techniques such as X-ray crystallography to understand their solid-state properties, including molecular conformation and intermolecular interactions like C-H···π and C-H···O hydrogen bonding . Benzimidazole derivatives are extensively investigated for their diverse biological activities, serving as key scaffolds for the development of antimicrobial and anticancer agents . The N-1 and C-2 positions of the benzimidazole ring are particularly crucial for modulating pharmacological effects, and substitutions at these sites are a common strategy in structure-activity relationship (SAR) studies . Researchers utilize this compound as a key intermediate to explore its potential in inhibiting specific enzymes or interacting with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-7-8-15(12(2)9-11)20(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLBGNWDUXSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Aniline Intermediates

  • Condensation : o-Phenylenediamine reacts with an aldehyde or ketone to form a benzimidazole core.

  • Sulfonylation : The resulting benzimidazole is treated with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., TEA) in DMF.

Example Pathway :

StepReactionConditionsYield
1o-Phenylenediamine + aldehyde → benzimidazoleAcid catalysis, reflux60–80%
2Benzimidazole + sulfonyl chloride → productTEA, DMF, 60–80°C50–70%

Advantages :

  • Enables diversification of substituents on both the benzimidazole and sulfonyl groups.

  • Avoids regioisomer formation by using pre-functionalized benzimidazoles.

Catalytic and Scalable Approaches

Recent advancements focus on green chemistry and industrial scalability .

Flow Chemistry and Continuous Processing

  • Method : Use of 1,1′-carbonyldiimidazole (CDI) for cyclocarbonylation of o-phenylenediamine under flow conditions.

  • Benefits :

    • High productivity (e.g., 1 kg/day for benzimidazol-2-one scaffolds).

    • Reduced reaction times (minutes vs. hours in batch).

Table 2: Comparison of Batch vs. Flow Methods

ParameterBatch SynthesisFlow Synthesis
Reaction Time 6–12 hours10–30 minutes
Yield 60–80%85–95%
Scalability LimitedHigh
Energy Use High (reflux)Low (ambient)

Mechanistic Insights and Challenges

Regioselectivity and Isomer Control

  • Positional Isomerism : Sulfonylation at the 1- or 2-position of benzimidazole depends on steric effects. Bulky groups favor substitution at less hindered sites.

  • Catalytic Approaches : Radical or photochemical methods (e.g., visible light) may enhance regioselectivity but are less explored for sulfonamides.

Industrial Challenges

  • Purity : Isomer separation requires recrystallization or chromatography, increasing costs.

  • Byproducts : Competing reactions (e.g., sulfonyl chloride hydrolysis) reduce yields.

Biological and Industrial Applications

While the target compound itself is a synthetic intermediate, benzimidazole-sulfonyl hybrids exhibit:

  • Antibacterial Activity : Against Gram-positive and -negative bacteria.

  • Pharmaceutical Use : As intermediates in antihypertensive drugs (e.g., telmisartan).

Data Table 3: Biological Activity of Related Compounds

CompoundTarget OrganismActivity (MIC, μg/mL)Source
2-(4-Chlorophenyl)-1H-benzimidazoleS. aureus8–16
Benzimidazole-sulfonyl triazolesE. coli16–32

Optimization Strategies

Design of Experiments (DoE)

  • Parameters : Temperature, solvent polarity, base concentration.

  • Outcome : Maximization of yield and minimization of byproducts .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Oxidation and Reduction: The benzoimidazole ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions makes it valuable in creating derivatives with tailored properties .

Biology

  • Enzyme Inhibition Studies : Research indicates that 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole can inhibit specific enzymes, making it useful in studying enzyme kinetics and mechanisms. For example, benzimidazole derivatives have shown efficacy against various viruses, including enteroviruses and herpes simplex virus .
  • Protein Interaction Studies : The compound's sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This characteristic is pivotal for exploring protein interactions and developing potential therapeutic agents .

Pharmacological Applications

  • Antiviral Activity : Recent studies have shown that benzimidazole derivatives exhibit antiviral properties against several viruses. For instance, certain derivatives demonstrated potent inhibition of enterovirus replication with IC50 values as low as 1.08 μg/ml .
  • Anti-inflammatory Effects : Compounds derived from benzimidazole have been reported to possess significant anti-inflammatory properties. For example, specific derivatives exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation management .

Case Study 1: Antiviral Efficacy

A study conducted by Kharitonova et al. demonstrated that certain benzimidazole derivatives inhibited herpes simplex virus-induced cytopathic effects effectively. The IC50 values were significantly lower than those of established antiviral drugs, suggesting that these compounds could serve as promising candidates for further development .

Case Study 2: Anti-inflammatory Activity

Research by Prajapat and Talesara revealed that novel benzimidazole derivatives exhibited remarkable anti-inflammatory effects compared to standard treatments like diclofenac. The compounds showed a significant reduction in edema volume in animal models .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The benzoimidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Sulfonyl Group

Halogenated Analogs
  • Compared to the target compound, the chloro group reduces lipophilicity (ClogP ≈ 3.1 vs.
  • Higher molecular weight (MW = 407.3 vs. target’s ~316.4) could slow metabolic clearance .
Alkyl/Aryl-Substituted Analogs
  • 1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl-2-ethyl-4-methyl-1H-imidazole (): Ethoxy and isopropyl groups increase steric hindrance, possibly reducing off-target interactions. The imidazole core (vs.
  • 1-Butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-benzoimidazole ():
    • Morpholine sulfonyl group enhances solubility via hydrogen bonding (PSA ≈ 95 Ų vs. target’s ~75 Ų).
    • Butyl chain increases lipophilicity, favoring blood-brain barrier penetration .

Functional Group Modifications on the Benzimidazole Core

  • 2-(2,4-Dinitrophenylsulfanyl)-1H-benzimidazole derivatives ():
    • Nitro groups strongly withdraw electrons, making the sulfanyl group electrophilic and reactive toward nucleophiles.
    • These derivatives exhibit distinct UV-Vis absorption profiles due to extended conjugation .
  • Emedastine Difumarate (1-(2-Ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzimidazole) (): Ethoxyethyl and diazepanyl groups optimize H1 receptor antagonism via steric and electronic complementarity.

Biological Activity

1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 2-n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine has been documented, yielding various substituted benzimidazole products .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including those with sulfonyl substitutions, exhibit significant anticancer properties. For example, a series of synthesized 1H-benzimidazoles were evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Among these compounds, specific derivatives showed low growth inhibition values (GI50), indicating strong anticancer activity. Notably, compound 12b inhibited human topoisomerase I at an IC50 concentration comparable to known chemotherapeutics like camptothecin .

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundTarget EnzymeIC50 (μM)Cell Line Tested
12b Human Topo I16Various NCI-60 cell lines
11a Unknown<20Various NCI-60 cell lines
12a Unknown<20Various NCI-60 cell lines

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been investigated. A study indicated that certain compounds exhibited potent activity against both Gram-positive bacteria and fungi. For example, compound 2g demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL for some strains .

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
2g Staphylococcus aureus4
1b Candida albicans64
3ao MRSA<1

The biological activity of these compounds can be attributed to their ability to interfere with critical cellular processes. For anticancer activity, it has been shown that these compounds can induce cell cycle arrest at the G2/M phase, suggesting that they cause DNA damage that is difficult for cells to repair . The interaction with DNA is further supported by studies using UV absorption and fluorescence spectroscopy which indicate strong binding affinities between the compounds and DNA .

Case Studies

  • A recent case study focused on a series of synthesized benzimidazole derivatives which were tested for their antiproliferative effects against breast cancer cell lines (MDA-MB-231). Among these derivatives, one compound exhibited an IC50 value of 16.38 μM, highlighting its potential as a therapeutic agent in cancer treatment .
  • Another study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of MRSA and other pathogens. The results indicated that certain compounds not only inhibited bacterial growth but also affected biofilm formation, which is crucial in chronic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole, and how is structural purity validated?

  • Synthesis Protocol :

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Sulfonylation using 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
    • Structural Validation :
  • IR Spectroscopy : Confirm sulfonyl S=O stretching at ~1350–1300 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .
  • NMR : Aromatic protons in the 1H-NMR spectrum (δ 7.2–8.1 ppm) and sulfonyl group integration (δ 2.5–3.0 ppm for methyl groups) .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the theoretical molecular weight (e.g., m/z 330 for C₁₅H₁₄N₂O₂S) .

Q. How is the reactivity of the sulfonyl group in this compound leveraged for further derivatization?

  • The sulfonyl group acts as a strong electron-withdrawing moiety, enabling nucleophilic substitution reactions. For example:

  • Hydrolysis : Under acidic/basic conditions, the sulfonyl group forms sulfonic acid derivatives .
  • Amination : React with amines (e.g., hydrazine) to form sulfonamide derivatives, useful in medicinal chemistry .
    • Key Reagents : Sodium hydride (base), DMF (aprotic solvent), and nucleophiles (e.g., amines, thiols) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data during structural elucidation?

  • Density Functional Theory (DFT) : Compare computed IR/NMR spectra (using software like Gaussian) with experimental data to validate assignments. For instance, discrepancies in aromatic proton shifts can arise from solvent effects or tautomerism, which DFT can model .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies preferred binding conformations, explaining anomalous biological activity data. For example, a compound with poor in vitro activity may show strong binding affinity in silico due to solvation effects .

Q. What strategies optimize regioselectivity in sulfonylation reactions for benzimidazole derivatives?

  • Steric and Electronic Control :

  • Use bulky sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride) to favor substitution at the less hindered N1 position of benzimidazole .
  • Adjust reaction pH (e.g., NaHCO₃ buffer) to deprotonate the benzimidazole nitrogen, enhancing nucleophilicity .
    • Catalytic Systems :
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic solvent systems (water/DCM) .

Q. How do substituents on the benzene ring influence biological activity in related benzimidazole sulfonamides?

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine proteases) but risking toxicity .
  • Case Study : Mannich base derivatives with diphenylamino groups showed 2–4× higher antimicrobial activity than unsubstituted analogs due to improved membrane penetration .

Methodological Guidance

Q. How to address low yields in multi-step syntheses of sulfonylated benzimidazoles?

  • Intermediate Purification : Use flash chromatography after each step to remove unreacted starting materials (e.g., residual o-phenylenediamine) .
  • Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions (e.g., sulfone formation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonyl group activation .

Q. What analytical techniques differentiate isomeric byproducts in sulfonylation reactions?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in ¹H-NMR by correlating proton-proton and proton-carbon couplings .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguish isomers with identical molecular weights but different fragmentation patterns .

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